TP0463518

Description

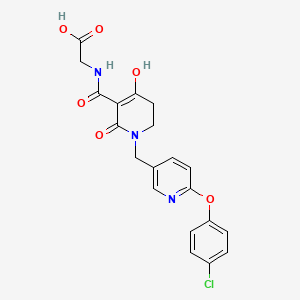

Structure

3D Structure

Properties

IUPAC Name |

2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMHKGLPKAQOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558021-37-6 | |

| Record name | TP-0463518 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1558021376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TP-0463518 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V65GPE6NTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TP0463518: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0463518 is a potent, orally active, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting the degradation of HIF-α subunits, TP0463518 leads to the stabilization and accumulation of HIFs, primarily HIF-2α. This results in the transcriptional activation of HIF target genes, most notably erythropoietin (EPO), predominantly in the liver. The subsequent increase in endogenous EPO production stimulates erythropoiesis, making TP0463518 a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the mechanism of action of TP0463518, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PHD Inhibition and HIF-α Stabilization

Under normoxic conditions, specific proline residues on HIF-α subunits are hydroxylated by PHD enzymes (PHD1, PHD2, and PHD3). This post-translational modification is a critical step for the recognition of HIF-α by the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to the ubiquitination and subsequent proteasomal degradation of the HIF-α subunit.

TP0463518 acts as a competitive inhibitor of all three PHD isoforms (a pan-PHD inhibitor), with a particularly high affinity for PHD2.[1][2] By binding to the active site of the PHD enzymes, TP0463518 prevents the hydroxylation of HIF-α. This inhibition of hydroxylation prevents the binding of VHL, thereby stabilizing HIF-α and allowing it to accumulate within the cell. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This HIF-α/HIF-β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.

A key target gene of the HIF signaling pathway is EPO. Increased transcription of the EPO gene leads to elevated levels of EPO protein, which is the primary cytokine regulator of red blood cell production. A notable feature of TP0463518 is its specific induction of EPO production in the liver.[3]

Quantitative Data

The inhibitory activity of TP0463518 against PHD enzymes has been quantified in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of TP0463518 against PHD Enzymes

| Enzyme Target | Species | Assay Type | Parameter | Value (nM) | Reference |

| PHD1 | Human | Cell-free | IC50 | 18 | [1][2][4] |

| PHD2 | Human | Cell-free | Ki | 5.3 | [1][2][4] |

| PHD3 | Human | Cell-free | IC50 | 63 | [1][2][4] |

| PHD2 | Monkey | Cell-free | IC50 | 22 | [1][4] |

Table 2: In Vivo Efficacy of TP0463518 in Animal Models

| Animal Model | Dose | Route of Administration | Effect | Reference |

| Normal Mice | 5 mg/kg | Oral | Significant increase in serum EPO | [4] |

| Normal Rats | 20 mg/kg | Oral | Significant increase in serum EPO | [4] |

| 5/6 Nephrectomized Rats (CKD model) | 10 mg/kg | Oral | Increased serum EPO | [4] |

| 5/6 Nephrectomized Rats (CKD model) | 10 mg/kg (repeated) | Oral | Increased reticulocyte count and hemoglobin levels | [4] |

| Monkeys | 5 mg/kg | Oral | Increased area under the curve (AUC) of EPO | [4] |

Table 3: Human Pharmacodynamic Data (Single Oral Dose)

| Subject Group | Dose | Peak Serum EPO Concentration (mIU/mL) | Reference |

| Healthy Volunteers | 6 mg | 33.5 | [5] |

| Healthy Volunteers | 36 mg | 278.2 | [5] |

| Non-Dialysis CKD Patients | 11 mg | 201.57 ± 130.34 | [3][6] |

| Hemodialysis CKD Patients | 11 mg | 1324.76 ± 1189.24 | [3][6] |

Experimental Protocols

The following sections provide an overview of the general methodologies used to characterize the mechanism of action of TP0463518.

PHD Enzyme Inhibition Assay (Cell-free)

Objective: To determine the in vitro inhibitory potency of TP0463518 against purified PHD enzymes.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human or other species' PHD1, PHD2, and PHD3 are purified. A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-α serves as the substrate.

-

Reaction Mixture: The assay is typically performed in a buffer containing the purified PHD enzyme, the HIF-α peptide substrate, the co-substrate 2-oxoglutarate, and the cofactor Fe(II).

-

Inhibitor Addition: TP0463518 is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Detection of Hydroxylation: The extent of proline hydroxylation on the HIF-α peptide is measured. This can be achieved through various methods, such as:

-

Mass Spectrometry: Detecting the mass shift corresponding to the addition of an oxygen atom.

-

Antibody-based methods (e.g., ELISA, TR-FRET): Using an antibody that specifically recognizes the hydroxylated proline residue.

-

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value. For Ki determination, the assay is performed at different substrate concentrations.

HIF-α Stabilization Assay (Cell-based)

Objective: To assess the ability of TP0463518 to stabilize HIF-α in cultured cells.

General Protocol:

-

Cell Culture: A suitable cell line (e.g., HepG2, HEK293) is cultured under standard conditions.

-

Compound Treatment: Cells are treated with varying concentrations of TP0463518 for a specified duration.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors. To prevent post-lysis degradation of HIF-α, lysis is often performed under hypoxic conditions or with buffers containing PHD inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for HIF-α (e.g., HIF-2α) and a suitable secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent or fluorescent detection system. The intensity of the HIF-α band is quantified and normalized to a loading control (e.g., β-actin).

EPO mRNA Expression Analysis (qPCR)

Objective: To measure the effect of TP0463518 on the transcription of the EPO gene.

General Protocol:

-

In Vivo or In Vitro Treatment: Animals are treated with TP0463518, or cultured cells (e.g., HepG2) are exposed to the compound.

-

Tissue/Cell Collection and RNA Extraction: Liver tissue or cultured cells are collected, and total RNA is extracted using a suitable method (e.g., TRIzol).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined.

-

Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the EPO gene and one or more reference genes (e.g., GAPDH, β-actin). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target genes in real-time.

-

Data Analysis: The relative expression of EPO mRNA is calculated using the ΔΔCt method, normalizing to the expression of the reference gene(s).

5/6 Nephrectomy Animal Model of Renal Anemia

Objective: To evaluate the in vivo efficacy of TP0463518 in a preclinical model of chronic kidney disease-induced anemia.

General Protocol:

-

Surgical Procedure: In rodents (typically rats), a two-step surgical procedure is performed. First, two of the three branches of the left renal artery are ligated, resulting in infarction of approximately two-thirds of the left kidney. One week later, a right nephrectomy (removal of the right kidney) is performed. This reduces the total renal mass by approximately 5/6.

-

Post-operative Recovery and Monitoring: The animals are allowed to recover from the surgery. The development of renal failure is monitored by measuring serum creatinine and blood urea nitrogen (BUN) levels. Anemia is confirmed by measuring hemoglobin and hematocrit levels.

-

Compound Administration: Once renal anemia is established, the animals are treated with TP0463518 or a vehicle control, typically via oral gavage, for a specified period.

-

Efficacy Assessment: Blood samples are collected at various time points to measure:

-

Serum EPO concentrations.

-

Reticulocyte counts.

-

Hemoglobin and hematocrit levels.

-

-

Data Analysis: The changes in hematological parameters in the TP0463518-treated group are compared to the vehicle-treated group to assess the therapeutic effect.

Visualizations

Signaling Pathway of TP0463518

Caption: Signaling pathway of TP0463518 action.

Experimental Workflow for In Vivo Efficacy Assessment

References

- 1. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ijvets.com [ijvets.com]

- 5. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

TP0463518: A Liver-Specific Inducer of Erythropoietin for the Treatment of Renal Anemia

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0463518 is a novel, orally administered small molecule that acts as a potent pan-inhibitor of prolyl hydroxylase (PHD) enzymes. This inhibition leads to the stabilization of hypoxia-inducible factors (HIF), key transcription factors that regulate the body's response to low oxygen levels. A primary target gene of the HIF pathway is erythropoietin (EPO), a hormone crucial for red blood cell production. Uniquely, TP0463518 has been shown to specifically induce EPO production in the liver, offering a promising therapeutic strategy for anemia associated with chronic kidney disease (CKD), where renal EPO production is compromised. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and key experimental protocols related to TP0463518's effect on erythropoietin regulation.

Core Mechanism of Action: The HIF Pathway

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex, leading to its rapid proteasomal degradation. In hypoxic conditions, or in the presence of a PHD inhibitor like TP0463518, this hydroxylation is blocked. Consequently, HIF-α stabilizes, translocates to the nucleus, and dimerizes with the constitutive beta subunit (HIF-β). This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to activate their transcription.[1][2][3][4] While both HIF-1α and HIF-2α are involved in the response to hypoxia, HIF-2α is considered the primary regulator of EPO gene expression.[4][5]

TP0463518, by inhibiting PHD1, PHD2, and PHD3, mimics a hypoxic state, leading to the stabilization of HIF-2α and subsequent induction of EPO gene expression, primarily in the liver.[1][5] This liver-specific action is a key differentiator for this compound.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for TP0463518.

Table 1: In Vitro Inhibitory Activity of TP0463518 [1][8][9]

| Target Enzyme | Species | Inhibition Parameter | Value (nM) |

| PHD2 | Human | Ki | 5.3 |

| PHD1 | Human | IC50 | 18 |

| PHD3 | Human | IC50 | 63 |

| PHD2 | Monkey | IC50 | 22 |

Table 2: In Vivo Effects of TP0463518 in Rodent Models

| Animal Model | Dose (mg/kg) | Parameter Measured | Result | Reference |

| Healthy Rats (Oral Admin.) | 40 | Liver HIF-2α Level | Increased from 0.27 to 1.53 fmol/mg | [5] |

| Healthy Rats (Oral Admin.) | 40 | Liver EPO mRNA Expression | 1300-fold increase | [5] |

| Healthy Rats (Oral Admin.) | 20 | Total Liver vs. Kidney EPO mRNA | 22-fold higher in the liver | [5] |

| Bilaterally Nephrectomized Rats | 20 | Serum EPO Concentration | Increased from 0 to 180 pg/ml | [5] |

| 5/6 Nephrectomized Rats | 10 | Reticulocyte Count (Day 7) | Increased | [5] |

| 5/6 Nephrectomized Rats | 10 | Hemoglobin Level (Day 14) | Increased | [5] |

| Normal Mice | 5 | Serum EPO Levels | Significantly increased | [1] |

| Normal Rats | 20 | Serum EPO Levels | Significantly increased | [1] |

| 5/6 Nephrectomized Rats | 10 | Serum EPO Level | Increased | [1][9] |

Table 3: Phase I Clinical Trial Data for Single Oral Doses of TP0463518 [6][7][10]

| Subject Group | Dose (mg) | Pharmacokinetic/Pharmacodynamic Parameter | Mean Value (± SD) |

| Healthy Volunteers (HV) | 3 - 36 | Time to Max. Plasma Conc. (tmax) | 1.25 - 2 hours |

| Healthy Volunteers (HV) | 3 - 36 | Elimination Half-life (t1/2) | 5.91 - 7.41 hours |

| Healthy Volunteers (HV) | 11 | Max. Change in Serum EPO (ΔEmax) | 24.37 ± 11.37 mIU/mL |

| CKD Patients (Not on Dialysis; ND) | 11 | Max. Change in Serum EPO (ΔEmax) | 201.57 ± 130.34 mIU/mL |

| CKD Patients (On Hemodialysis; HD) | 11 | Max. Change in Serum EPO (ΔEmax) | 1,324.76 ± 1,189.24 mIU/mL |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the core signaling pathway affected by TP0463518 and a typical experimental workflow for its evaluation.

Caption: TP0463518 inhibits PHD, stabilizing HIF-2α for EPO gene transcription.

Caption: In vivo evaluation workflow for TP0463518's effects on erythropoiesis.

Caption: Logical flow from TP0463518 administration to anemia improvement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of TP0463518.

In Vivo Animal Studies

1. Animal Models:

-

Healthy Rodents: Normal male mice and rats are used to assess the baseline pharmacokinetics and pharmacodynamics of TP0463518.[1]

-

5/6 Nephrectomized (Nx) Rat Model of CKD: This model mimics chronic kidney disease. It is created by surgically removing two-thirds of one kidney and the entire contralateral kidney. These animals develop anemia, providing a relevant model to test the efficacy of TP0463518 in stimulating erythropoiesis.[1][5]

-

Bilaterally Nephrectomized (Bnx) Rat Model: This acute model involves the complete removal of both kidneys. It is used to definitively demonstrate that the observed increase in serum EPO following TP0463518 administration originates from an extra-renal source, such as the liver.[5]

2. Drug Administration:

-

TP0463518 is typically formulated in a vehicle (e.g., a solution containing DMSO, PEG300, Tween80, and water) for oral gavage.[8] Doses ranging from 5 to 40 mg/kg have been reported in rodent studies.[1][5]

3. Sample Collection and Analysis:

-

Blood Sampling: Serial blood samples are collected at various time points post-administration to measure serum EPO concentrations (typically via ELISA) and hematological parameters like hemoglobin and reticulocyte counts.[1][5]

-

Tissue Harvesting: At the end of the study period, animals are euthanized, and tissues (primarily liver and kidney cortex) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[5]

-

mRNA Quantification: Total RNA is extracted from tissues, and quantitative real-time PCR (RT-qPCR) is performed to measure the expression levels of EPO and HIF-2α mRNA.[5]

-

HIF-2α Protein Quantification: Nuclear extracts from liver tissue are prepared, and HIF-2α protein levels are measured using a specific immunoassay.[5]

Human Clinical Trials (Phase I)

1. Study Design:

-

Phase I studies are typically double-blind, randomized, placebo-controlled, and involve single-dose escalations in healthy volunteers.[6][10]

-

Open-label, single-dose-escalation studies are conducted in CKD patients, including those not on dialysis and those on hemodialysis.[6][7]

2. Subject Population:

-

Healthy adult male volunteers.

-

CKD patients (e.g., stage 3b) not undergoing dialysis.

-

CKD patients undergoing stable hemodialysis.

3. Drug Administration and Dosing:

-

Single oral doses of TP0463518 (e.g., 1, 3, 6, 11, 20, 36 mg) or a matching placebo are administered, often after a meal.[6][7][10]

4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments:

-

PK: Plasma and urine concentrations of TP0463518 are determined from samples collected at pre-dose and various post-dose time points (up to 72 hours) to calculate parameters like AUC, Cmax, tmax, and t1/2.[6][10]

-

PD: Serum EPO concentrations are measured at multiple time points to assess the dose-dependent response and calculate parameters like ΔEmax (maximum change from baseline).[6][7]

-

Source of EPO: To confirm the liver as the source of EPO, glycosylation patterns are analyzed using methods like determining the percentage migrated isoform (PMI) values, which differ between kidney- and liver-derived EPO.[6][7]

Conclusion

TP0463518 is a potent PHD inhibitor that effectively stimulates erythropoiesis through the stabilization of HIF-2α. Its distinctive characteristic is the specific induction of EPO production in the liver, a feature confirmed in both preclinical animal models and human clinical trials.[5][6][7] This liver-centric mechanism makes TP0463518 a highly promising therapeutic candidate for managing anemia in patients with chronic kidney disease, irrespective of their remaining renal function. The strong correlation between its pharmacokinetics and pharmacodynamics suggests predictable and controllable effects, further supporting its development as a novel treatment for renal anemia.[1]

References

- 1. TP0463518, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of erythropoietin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. | BioWorld [bioworld.com]

The Advent of Liver-Specific Erythropoietin Production: A Technical Overview of TP0463518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TP0463518, a novel small molecule inhibitor of prolyl hydroxylase (PHD) enzymes, which has demonstrated a unique capability to specifically induce the production of erythropoietin (EPO) in the liver. This document collates and presents key preclinical and clinical data, details the underlying mechanism of action, and outlines the experimental methodologies employed in its evaluation.

Executive Summary

TP0463518 is a pan-inhibitor of PHD isoforms 1, 2, and 3, which leads to the stabilization of Hypoxia-Inducible Factor 2α (HIF-2α).[1] This stabilization occurs predominantly in the liver, triggering a significant increase in hepatic EPO mRNA expression and subsequent serum EPO levels.[1][2] This liver-specific action presents a promising therapeutic strategy for anemia, particularly in patients with chronic kidney disease (CKD), as it bypasses the compromised renal EPO production.[2][3] Preclinical studies in rodent models, including those with renal impairment, have shown that TP0463518 effectively raises hemoglobin and reticulocyte counts.[1][2] Phase I clinical trials in healthy volunteers and CKD patients have further substantiated these findings, demonstrating a dose-dependent increase in EPO production originating from the liver.[1][3][4]

Mechanism of Action: The PHD-HIF-EPO Pathway

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. By inhibiting PHD enzymes, TP0463518 prevents this degradation, leading to the accumulation and activation of HIF-2α. Activated HIF-2α translocates to the nucleus and binds to the hypoxia response element (HRE) in the 3' enhancer region of the EPO gene, thereby initiating transcription. The unique pharmacology of TP0463518 results in this process being highly specific to the liver.

Caption: Signaling pathway of TP0463518 in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of TP0463518.

Preclinical Data in Rodent Models

| Parameter | Animal Model | Treatment Group | Result | Fold Change/Increase | Reference |

| HIF-2α Level | Healthy Rats | 40 mg/kg TP0463518 | 1.53 fmol/mg (vs. 0.27 fmol/mg in control) | ~5.7-fold | [1][2] |

| EPO mRNA Expression | Healthy Rats (Liver) | 40 mg/kg TP0463518 | 1300-fold increase | 1300x | [1][2] |

| Total EPO mRNA | Healthy Rats | 20 mg/kg TP0463518 | Liver expression 22-fold > Kidney expression | 22x | [1][2] |

| Serum EPO Concentration | Bilaterally Nephrectomized Rats | 20 mg/kg TP0463518 | 180 pg/mL (from 0 pg/mL) | N/A | [1][2] |

| Reticulocyte Count | 5/6 Nephrectomized Rats | 10 mg/kg TP0463518 (Day 7) | Increased | Not specified | [1][2] |

| Hemoglobin Level | 5/6 Nephrectomized Rats | 10 mg/kg TP0463518 (Day 14) | Increased | Not specified | [1][2] |

Clinical Data in Humans

| Parameter | Subject Group | Dose | Result (Mean ± SD) | Reference |

| Max. Serum EPO (ΔEmax) | Healthy Volunteers (HV) | 11 mg | 24.37 ± 11.37 mIU/mL | [1][3] |

| Max. Serum EPO (ΔEmax) | Non-Dialysis CKD (ND) | 11 mg | 201.57 ± 130.34 mIU/mL | [1][3] |

| Max. Serum EPO (ΔEmax) | Hemodialysis CKD (HD) | 11 mg | 1,324.76 ± 1,189.24 mIU/mL | [1][3] |

| Time to Max. Concentration (Tmax) | Healthy Volunteers | 3-36 mg | 1.25 - 2 hours | [5] |

| Half-life (t1/2) | Healthy Volunteers | 3-36 mg | 5.91 - 7.41 hours | [5] |

| Half-life (t1/2) | Non-Dialysis CKD | Not specified | 12.6 - 12.8 hours | [3] |

| Half-life (t1/2) | Hemodialysis CKD | Not specified | 25.8 - 27.6 hours | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the key studies of TP0463518.

Animal Studies

-

Animal Models:

-

Healthy Rats: Used to assess the primary pharmacodynamic effects on HIF-2α and EPO mRNA in the liver and kidney.

-

Bilaterally Nephrectomized Rats: This model was employed to confirm that the observed increase in serum EPO was of extra-renal origin, specifically the liver.[1][2]

-

5/6 Nephrectomized (Nx) Rats: A model of chronic kidney disease used to evaluate the therapeutic efficacy of TP0463518 in improving anemia.[1][2]

-

-

Drug Administration: TP0463518 was administered orally.[1][2]

-

Sample Collection and Analysis:

-

Tissue Collection: Liver and kidney tissues were collected to measure HIF-2α protein levels and EPO mRNA expression.

-

Blood Collection: Serum was collected to measure EPO concentrations.

-

HIF-2α Measurement: A specific enzyme-linked immunosorbent assay (ELISA) was used to quantify HIF-2α protein levels in tissue homogenates. While the exact commercial kit is not specified in the publications, a general protocol for a sandwich ELISA for rat HIF-2α is as follows:

-

A microplate pre-coated with an anti-rat HIF-2α antibody is used.

-

Standards and tissue lysate samples are added to the wells and incubated.

-

After washing, a biotin-conjugated anti-rat HIF-2α antibody is added.

-

Following another wash, streptavidin-HRP is added.

-

A substrate solution is then added, and the color development is measured spectrophotometrically.

-

-

EPO mRNA Measurement: Quantitative real-time polymerase chain reaction (RT-qPCR) was used to measure EPO mRNA levels. A general protocol involves:

-

Total RNA extraction from liver and kidney tissues.

-

Reverse transcription of RNA to cDNA.

-

qPCR amplification of the EPO cDNA using specific primers and a fluorescent probe or dye (e.g., SYBR Green).

-

Normalization of EPO mRNA expression to a housekeeping gene.

-

-

Serum EPO Measurement: Serum EPO concentrations were measured using a commercially available ELISA kit.

-

Caption: General workflow for preclinical animal studies of TP0463518.

Human Clinical Trials

-

Study Design: Phase I, single-dose, dose-escalation studies were conducted in healthy volunteers and in patients with chronic kidney disease (both non-dialysis and hemodialysis patients).[1][3] The study in healthy volunteers was double-blind and placebo-controlled.[5]

-

Subject Population:

-

Drug Administration: Single oral doses of TP0463518 were administered.[1][3][5]

-

Pharmacokinetic (PK) Analysis:

-

Pharmacodynamic (PD) Analysis:

-

Serum EPO concentrations were measured at multiple time points to assess the dose-response relationship.[3][5]

-

To determine the origin of the EPO, glycosylation patterns were analyzed using the percentage migrated isoform (PMI) method.[1][3][4] Higher PMI values are indicative of liver-derived EPO.[1][3][4]

-

-

Safety and Tolerability: Adverse events were monitored throughout the studies.

Caption: Workflow for Phase I clinical trials of TP0463518.

Conclusion and Future Directions

TP0463518 represents a significant advancement in the development of therapies for anemia, particularly in the context of chronic kidney disease. Its novel mechanism of inducing liver-specific EPO production offers a potential alternative to recombinant EPO therapies, with the convenience of oral administration. The data gathered from both preclinical and early-phase clinical studies are promising, demonstrating a clear pharmacodynamic effect and a favorable safety profile.

Further research will be necessary to fully elucidate the long-term efficacy and safety of TP0463518 in larger patient populations. Key areas of future investigation will likely include its effects on iron metabolism, the potential for off-target effects, and its overall impact on cardiovascular outcomes in CKD patients. The continued development of TP0463518 and other liver-specific PHD inhibitors holds the potential to revolutionize the management of anemia.

References

- 1. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. | BioWorld [bioworld.com]

The Effect of TP0463518 on Iron Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0463518 is a novel, orally active small molecule that functions as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHD1, PHD2, and PHD3). By inhibiting these enzymes, TP0463518 stabilizes hypoxia-inducible factor-alpha (HIF-α), a transcription factor that plays a pivotal role in the cellular response to hypoxia. This stabilization leads to the induction of erythropoietin (EPO) and is expected to modulate iron metabolism to support erythropoiesis. This technical guide synthesizes the available preclinical and mechanistic data to provide an in-depth understanding of the anticipated effects of TP0463518 on iron homeostasis. While specific quantitative data for TP0463518's direct impact on iron metabolism parameters are not yet extensively published, this document outlines the expected mechanistic pathways and outcomes based on its classification as a HIF-PHI.

Introduction to TP0463518

TP0463518 is a competitive inhibitor of PHD enzymes, with a reported Ki value of 5.3 nM for human PHD2 and IC50 values of 18 nM and 63 nM for human PHD1 and PHD3, respectively[1]. The primary therapeutic target of TP0463518 is the treatment of anemia, particularly in the context of chronic kidney disease (CKD). Its mechanism of action, centered on the stabilization of HIF-α, mimics the body's natural response to low oxygen levels, leading to a coordinated increase in red blood cell production. A critical component of this response is the mobilization and utilization of iron, an essential element for hemoglobin synthesis.

The HIF Pathway and Iron Metabolism: The Core Mechanism

The effect of TP0463518 on iron metabolism is intrinsically linked to its primary mechanism of action: the stabilization of HIF-α. Under normoxic conditions, PHDs hydroxylate HIF-α, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, TP0463518 allows HIF-α to accumulate, translocate to the nucleus, and activate the transcription of various genes, including those involved in erythropoiesis and iron metabolism.

Signaling Pathway of TP0463518 Action

Caption: Mechanism of TP0463518 action leading to gene transcription.

Anticipated Effects on Key Iron Metabolism Pathways

Based on the known functions of HIF-α and the observed effects of other HIF-PHIs, TP0463518 is expected to influence iron metabolism through two primary avenues: indirectly via EPO-mediated signaling and directly through the transcriptional regulation of iron-related genes.

Indirect Regulation via the EPO-Erythroferrone-Hepcidin Axis

A major anticipated effect of TP0463518 is the suppression of hepcidin, the central regulator of systemic iron homeostasis. Hepcidin controls plasma iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action traps iron within enterocytes, macrophages, and hepatocytes.

The administration of TP0463518 is expected to trigger the following cascade:

-

Increased EPO Production: As a direct consequence of HIF-α stabilization, the transcription of the EPO gene is upregulated, leading to increased serum EPO levels[1][2][3]. Preclinical studies have shown that TP0463518 significantly increases serum EPO in rodents and monkeys[1].

-

Erythroferrone (ERFE) Secretion: EPO stimulates the proliferation and differentiation of erythroid precursors in the bone marrow. These stimulated erythroblasts, in turn, secrete erythroferrone (ERFE).

-

Hepcidin Suppression: ERFE acts on the liver to suppress the transcription of the hepcidin gene (HAMP).

-

Increased Iron Availability: The resulting decrease in circulating hepcidin levels leads to increased ferroportin on the surface of cells, promoting the efflux of iron into the circulation from dietary absorption in the duodenum and from iron stores in macrophages and hepatocytes.

Caption: The EPO-Erythroferrone-Hepcidin signaling cascade.

Direct Regulation of Iron Transport and Utilization Genes

HIF-α, particularly HIF-2α, is known to directly regulate the expression of several genes involved in iron absorption, transport, and utilization. Therefore, TP0463518 is expected to upregulate these genes, further enhancing iron availability for erythropoiesis. Key target genes include:

-

Divalent Metal Transporter 1 (DMT1): Responsible for the uptake of non-heme iron from the gut lumen into enterocytes.

-

Duodenal Cytochrome B (DcytB): A reductase that converts dietary ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), which can then be transported by DMT1.

-

Transferrin and Transferrin Receptor: Essential for the transport of iron in the blood and its uptake by cells, respectively.

-

Ferroportin: The sole known cellular iron exporter.

Expected Quantitative Effects on Iron Metabolism Parameters

While specific data from TP0463518 studies are pending, the following table summarizes the anticipated changes in key iron metabolism markers based on the mechanism of action of HIF-PHIs.

| Parameter | Expected Change | Rationale |

| Serum Hepcidin | ↓ | Suppression via the EPO-ERFE axis. |

| Serum Iron | ↑ or ↔ | Increased mobilization from stores and absorption may be balanced by increased utilization for erythropoiesis. |

| Ferritin | ↓ | Mobilization of iron from stores (ferritin) for erythropoiesis. |

| Transferrin Saturation (TSAT) | ↑ or ↔ | Reflects the balance between increased iron availability and increased utilization. |

| Total Iron-Binding Capacity (TIBC) | ↑ | Increased synthesis of transferrin to accommodate greater iron transport. |

| Reticulocyte Count | ↑ | EPO-stimulated increase in red blood cell precursors. |

| Hemoglobin | ↑ | The ultimate therapeutic goal, resulting from increased erythropoiesis and iron availability. |

Experimental Protocols for Assessing the Effect on Iron Metabolism

To rigorously evaluate the effects of TP0463518 on iron metabolism, a combination of in vivo and in vitro studies is necessary. The following outlines a hypothetical experimental workflow.

Preclinical In Vivo Model (e.g., 5/6 Nephrectomized Rat Model of CKD)

-

Animal Model: Utilize a 5/6 nephrectomized rat model to simulate chronic kidney disease and associated anemia.

-

Dosing: Administer TP0463518 orally at various doses (e.g., 5, 10, 20 mg/kg) daily for a specified period (e.g., 4-6 weeks). Include a vehicle control group.

-

Sample Collection: Collect blood samples at baseline and at regular intervals throughout the study. At the end of the study, collect liver, spleen, and duodenal tissue.

-

Biochemical Analysis:

-

Serum: Measure serum iron, ferritin, transferrin, and calculate TSAT and TIBC using standard colorimetric and immunoassay methods.

-

Hepcidin: Quantify serum or liver hepcidin levels using ELISA or mass spectrometry.

-

EPO: Measure serum EPO levels by ELISA.

-

-

Hematological Analysis: Perform complete blood counts (CBC) to determine hemoglobin, hematocrit, and reticulocyte counts.

-

Gene Expression Analysis:

-

Liver: Quantify the mRNA expression of Hamp (hepcidin) using qRT-PCR.

-

Duodenum: Quantify the mRNA expression of Dmt1, DcytB, and Fpn1 (ferroportin) using qRT-PCR.

-

-

Protein Expression Analysis:

-

Use Western blotting or immunohistochemistry to assess the protein levels of DMT1, DcytB, and ferroportin in duodenal tissue.

-

Caption: A typical preclinical experimental workflow.

Conclusion and Future Directions

TP0463518, as a potent PHD inhibitor, is poised to have significant effects on iron metabolism, complementing its primary erythropoietic-stimulating activity. The anticipated suppression of hepcidin and the upregulation of genes involved in iron absorption and transport are expected to create a favorable environment for hemoglobin synthesis. Future research, including detailed preclinical studies and comprehensive clinical trials with specific iron metabolism endpoints, will be crucial to fully elucidate and quantify the impact of TP0463518 on iron homeostasis in various patient populations. Such data will be invaluable for optimizing dosing strategies and understanding the full therapeutic potential of this novel compound.

References

- 1. TP0463518, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drugs activating hypoxia-inducible factors correct erythropoiesis and hepcidin levels via renal EPO induction in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacodynamics of TP0463518 in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of TP0463518 in various rodent models. The information is compiled from preclinical studies to assist researchers and professionals in drug development.

Core Mechanism of Action: PHD Inhibition and HIF-2α Stabilization

TP0463518 is a potent, competitive pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, including PHD1, PHD2, and PHD3.[1] By inhibiting these enzymes, TP0463518 prevents the hydroxylation and subsequent degradation of hypoxia-inducible factor-alpha (HIF-α) subunits. This leads to the stabilization and accumulation of HIF-α, particularly the HIF-2α isoform, which is a key regulator of erythropoietin (EPO) gene expression.[2][3] The stabilized HIF-2α translocates to the nucleus, dimerizes with HIF-β, and binds to the hypoxia-response element (HRE) in the promoter region of the EPO gene, thereby inducing the transcription and production of erythropoietin.

Signaling Pathway

Caption: PHD/HIF-2α/EPO signaling pathway modulated by TP0463518.

Quantitative Pharmacodynamic Data in Rodents

The following tables summarize the key in vitro and in vivo pharmacodynamic effects of TP0463518.

Table 1: In Vitro Inhibitory Activity of TP0463518

| Target Enzyme | Species | Assay Type | Parameter | Value (nM) | Reference |

| PHD2 | Human | Competitive Inhibition | Ki | 5.3 | [1] |

| PHD1 | Human | Inhibition | IC50 | 18 | [1] |

| PHD3 | Human | Inhibition | IC50 | 63 | [1] |

| PHD2 | Monkey | Inhibition | IC50 | 22 | [1] |

Table 2: Pharmacodynamic Effects of TP0463518 in Healthy Rodents

| Species | Strain | Dose (mg/kg) | Route | Pharmacodynamic Effect | Observation | Reference |

| Mouse | Not Specified | 5 | Oral | Increased serum EPO levels | Significant increase; Correlation factor with serum TP0463518: 0.95 | [1] |

| Rat | Sprague-Dawley | 20 | Oral | Increased serum EPO levels | Significant increase; Correlation factor with serum TP0463518: 0.92 | [1] |

| Rat | Sprague-Dawley | 40 | Oral | Increased hepatic HIF-2α and EPO mRNA expression | HIF-2α increased from 0.27 to 1.53 fmol/mg; EPO mRNA increased 1300-fold. | [2] |

| Rat | Sprague-Dawley | 20 | Oral | Relative EPO mRNA expression (Liver vs. Kidney) | Total EPO mRNA in the liver was 22-fold higher than in the kidney. | [2] |

Table 3: Pharmacodynamic Effects of TP0463518 in Rodent Models of Anemia

| Model | Species | Strain | Dose (mg/kg) | Route | Treatment Duration | Pharmacodynamic Effect | Observation | Reference |

| 5/6 Nephrectomized (CKD) | Rat | Not Specified | 10 | Oral | Single dose | Increased serum EPO levels | Correlation factor with serum TP0463518: 0.82 | [1] |

| 5/6 Nephrectomized (CKD) | Rat | Not Specified | 10 | Oral | 14 days | Increased reticulocyte count and hemoglobin level | Reticulocytes increased on day 7; Hemoglobin increased on day 14. | [2] |

| Bilaterally Nephrectomized | Rat | Not Specified | 20 | Oral | Single dose | Increased serum EPO concentration | Increased from 0 to 180 pg/ml. | [2] |

| Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation | Rat | Lewis | 10 | Oral | 6 weeks (daily) | Increased hematocrit, reticulocyte count, and iron absorption markers | Hematocrit increased from 32.8% to 44.5%; Increased DMT1 and DcytB expression. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vivo Studies in Healthy Rodents

-

Animal Models:

-

Drug Administration:

-

TP0463518 was administered orally. The vehicle used for administration was not specified in the provided search results.

-

-

Sample Collection and Analysis:

-

Serum EPO: Blood samples were collected to measure serum EPO levels. The correlation between serum EPO and serum TP0463518 concentrations was determined.[1]

-

Hepatic HIF-2α and EPO mRNA: Livers were harvested to measure HIF-2α protein levels and EPO mRNA expression. HIF-2α levels were quantified, and EPO mRNA expression was measured, likely by quantitative real-time PCR (qPCR), though specific assay details were not available in the search results.[2]

-

In Vivo Studies in Rodent Models of Anemia

-

5/6 Nephrectomized (CKD) Rat Model:

-

This model of chronic kidney disease was used to evaluate the efficacy of TP0463518 in a state of renal anemia.[1][2]

-

TP0463518 was administered orally at a dose of 10 mg/kg.[1][2]

-

Pharmacodynamic endpoints included serum EPO levels, reticulocyte counts, and hemoglobin levels, measured at specified time points during single-dose and repeated-dose studies.[1][2]

-

-

Bilaterally Nephrectomized Rat Model:

-

Anemia of Inflammation Rat Model:

-

Anemia was induced in male Lewis rats by administering peptidoglycan-polysaccharide (PG-PS).[3]

-

TP0463518 was administered orally at 10 mg/kg once daily for 6 weeks.[3]

-

Hematological parameters (hematocrit, reticulocytes) and markers of iron metabolism (divalent metal transporter 1 - DMT1, and duodenal cytochrome b - DcytB) were assessed.[3]

-

Experimental Workflow Diagrams

Caption: Experimental workflow for pharmacodynamic studies in healthy rodents.

Caption: Generalized experimental workflow for studies in rodent models of anemia.

Summary and Conclusion

TP0463518 is a potent PHD inhibitor that effectively stimulates erythropoietin production in rodents, primarily through the stabilization of HIF-2α in the liver.[2] This mechanism of action has been demonstrated in healthy rodents as well as in models of chronic kidney disease and anemia of inflammation. The pharmacodynamic effects of TP0463518, including increased serum EPO, reticulocytosis, and improved hemoglobin/hematocrit levels, show a strong correlation with drug exposure.[1] These findings support the potential of TP0463518 as a therapeutic agent for the treatment of anemia. Further research may focus on the long-term efficacy and safety of this compound in various preclinical models.

References

- 1. TP0463518, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TP0463518 (TS-143) Ameliorates Peptidoglycan-Polysaccharide Induced Anemia of Inflammation in Rats [jstage.jst.go.jp]

The Role of TP0463518 in the Hypoxia Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TP0463518, a potent small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, and its integral role in the hypoxia signaling pathway. Under normal oxygen levels, PHDs hydroxylate the alpha subunit of hypoxia-inducible factor (HIF), marking it for proteasomal degradation. In hypoxic conditions, this process is inhibited, leading to HIF-α stabilization and the transcription of hypoxia-responsive genes, including erythropoietin (EPO). TP0463518 mimics this hypoxic state by directly inhibiting PHDs, thereby activating the hypoxia signaling cascade. This guide details the mechanism of action of TP0463518, presents its in vitro and in vivo pharmacological data, and provides comprehensive experimental methodologies for key assays. The information is intended to support further research and development of PHD inhibitors as therapeutic agents.

Introduction to the Hypoxia Signaling Pathway

The cellular response to low oxygen availability, or hypoxia, is primarily orchestrated by the hypoxia-inducible factor (HIF) family of transcription factors. HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT). The stability and activity of the HIF-α subunit are tightly regulated by a class of enzymes called prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3) and Factor Inhibiting HIF (FIH).

Under normoxic conditions, PHDs utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-α. This hydroxylation event allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. Concurrently, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks the recruitment of transcriptional coactivators.

In a hypoxic environment, the lack of molecular oxygen as a substrate limits the activity of PHDs and FIH. As a result, HIF-α is not hydroxylated and escapes degradation. The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-1β. This active HIF complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription. These target genes are involved in a wide array of cellular processes aimed at adapting to and mitigating the effects of hypoxia, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.

TP0463518: A Potent Pan-PHD Inhibitor

TP0463518 is a novel, potent, and competitive inhibitor of the PHD enzymes. By binding to the active site of PHDs, TP0463518 prevents the hydroxylation of HIF-α subunits, thereby mimicking a hypoxic state even under normoxic conditions. This leads to the stabilization and activation of HIF, and consequently, the induction of hypoxia-responsive genes.

Mechanism of Action

The primary mechanism of action of TP0463518 is the inhibition of PHD1, PHD2, and PHD3. This inhibition is competitive with respect to the co-substrate α-ketoglutarate. The resulting stabilization of HIF-α, particularly HIF-2α, leads to a significant increase in the transcription of the EPO gene, primarily in the liver.[1] This liver-specific induction of EPO is a key characteristic of TP0463518.

Below is a diagram illustrating the canonical hypoxia signaling pathway and the point of intervention by TP0463518.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of TP0463518 against various PHD isoforms and its in vivo effects on serum EPO levels in different species.

Table 1: In Vitro Inhibitory Activity of TP0463518

| Target Enzyme | Species | Assay Type | Value | Reference |

| PHD1 | Human | IC50 | 18 nM | [2] |

| PHD2 | Human | Ki | 5.3 nM | [2] |

| PHD3 | Human | IC50 | 63 nM | [2] |

| PHD2 | Monkey | IC50 | 22 nM | [2] |

Table 2: In Vivo Effects of TP0463518 on Serum Erythropoietin (EPO) Levels

| Species | Model | Dose | Effect on Serum EPO | Reference |

| Mouse | Normal | 5 mg/kg | Significantly increased | [3] |

| Rat | Normal | 20 mg/kg | Significantly increased | [3] |

| Rat | 5/6 Nephrectomized | 10 mg/kg | Increased | [3] |

| Rat | Bilaterally Nephrectomized | 20 mg/kg | Raised from 0 to 180 pg/ml | [1] |

| Monkey | Normal | 5 mg/kg | Increased AUC of EPO | [3] |

| Human | Healthy Volunteers | 3, 6, 11, 20, 36 mg (single dose) | Dose-dependent increase | [4][5] |

| Human | CKD (non-dialysis) | 1, 6, 11 mg (single dose) | Dose-dependent increase | [4][5] |

| Human | CKD (hemodialysis) | 1, 11 mg (single dose) | Dose-dependent increase | [4][5] |

Table 3: In Vivo Effects of TP0463518 on HIF-2α and EPO mRNA in Rats

| Tissue | Dose | Effect on HIF-2α | Effect on EPO mRNA | Reference |

| Kidney Cortex | 40 mg/kg | Scarcely increased | Scarcely increased | [1] |

| Liver | 40 mg/kg | Increased from 0.27 to 1.53 fmol/mg | 1300-fold increase | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro PHD Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against PHD enzymes.

Materials:

-

Recombinant human or other species' PHD1, PHD2, or PHD3

-

Synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD)

-

α-ketoglutarate

-

Ferrous sulfate (Fe(II))

-

Ascorbic acid

-

TP0463518 or other test compounds

-

Assay buffer (e.g., Tris-HCl or HEPES based)

-

Detection reagents (e.g., specific antibody for hydroxylated HIF-1α, ELISA substrates, or mass spectrometry reagents)

-

Microplate reader

Procedure:

-

Prepare a stock solution of TP0463518 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of TP0463518 in assay buffer.

-

In a microplate, add the recombinant PHD enzyme to each well.

-

Add the diluted TP0463518 or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate, α-ketoglutarate, Fe(II), and ascorbate.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a chelating agent like EDTA.

-

Detect the amount of hydroxylated HIF-1α peptide produced using a suitable method. For an ELISA-based detection, this would involve coating the plate with an antibody that captures the HIF-1α peptide, followed by incubation with a detection antibody that specifically recognizes the hydroxylated proline residue.

-

Calculate the percent inhibition for each concentration of TP0463518 and determine the IC50 or Ki value by fitting the data to a dose-response curve.

In Vivo Studies in Rodents

This protocol outlines the general procedure for evaluating the effect of orally administered TP0463518 on serum EPO levels in rats.

Animals:

-

Male Sprague-Dawley or Wistar rats (specific strain, age, and weight should be consistent within a study).

-

Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

Drug Administration:

-

Prepare a formulation of TP0463518 for oral gavage. This may involve suspending the compound in a vehicle such as 0.5% methylcellulose.

-

Fast the animals overnight before dosing.

-

Administer TP0463518 or the vehicle control to the rats via oral gavage at the desired dose.

Sample Collection:

-

At various time points after administration (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect blood samples from the rats. A common method is via the tail vein or, for terminal collection, cardiac puncture under anesthesia.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Store the serum samples at -80°C until analysis.

Quantification of Serum EPO by ELISA

Materials:

-

Commercially available rat EPO ELISA kit

-

Rat serum samples

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial ELISA kit.

-

Typically, this involves adding standards and serum samples to a microplate pre-coated with an anti-EPO antibody.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.

-

A standard curve is generated using the known concentrations of the EPO standards, and the concentration of EPO in the serum samples is interpolated from this curve.

Quantification of HIF-2α in Rat Liver by Western Blot

Tissue Sample Preparation:

-

Euthanize the rats at the desired time point after TP0463518 administration.

-

Perfuse the liver with ice-cold PBS to remove blood.

-

Excise the liver and immediately snap-freeze it in liquid nitrogen or prepare nuclear extracts.

-

For nuclear extract preparation, homogenize the liver tissue in a hypotonic buffer, followed by centrifugation to pellet the nuclei. The nuclei are then lysed with a high-salt buffer to release nuclear proteins.

-

Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).

Western Blotting:

-

Separate the protein extracts (e.g., 20-40 µg per lane) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-2α overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A loading control, such as β-actin or Lamin B1 (for nuclear extracts), should be used to normalize the HIF-2α signal.

Quantification of EPO mRNA in Rat Liver by RT-qPCR

RNA Extraction and cDNA Synthesis:

-

Homogenize frozen liver tissue in a lysis buffer containing a chaotropic agent (e.g., TRIzol).

-

Extract the total RNA following the manufacturer's protocol.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

qPCR:

-

Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers specific for rat EPO, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe.

-

Run the qPCR reaction in a real-time PCR instrument.

-

The expression of EPO mRNA is typically normalized to a stably expressed housekeeping gene (e.g., β-actin, GAPDH).

-

The relative quantification of gene expression can be calculated using the ΔΔCt method.

Conclusion

TP0463518 is a potent pan-PHD inhibitor that effectively activates the hypoxia signaling pathway by stabilizing HIF-α. This leads to the robust, liver-specific induction of erythropoietin, demonstrating its potential as a therapeutic agent for anemia, particularly in the context of chronic kidney disease. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PHD inhibitors and the broader field of hypoxia signaling. Further investigation into the long-term effects and potential off-target activities of TP0463518 will be crucial for its clinical development.

References

- 1. TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. TP0463518, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of TP0463518: A Liver-Specific HIF-PH Inhibitor for Anemia in Chronic Kidney Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TP0463518 is a novel, orally active, small-molecule pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes 1, 2, and 3. Developed by Taisho Pharmaceutical, it represents a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD). What distinguishes TP0463518 is its unique mechanism of action, which primarily stimulates erythropoietin (EPO) production in the liver, a characteristic that offers therapeutic potential independent of renal function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical, and clinical development of TP0463518, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Anemia in CKD and the Advent of HIF-PH Inhibitors

Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of the hormone erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been treatment with recombinant human EPO (erythropoiesis-stimulating agents or ESAs). While effective, ESAs require parenteral administration and have been associated with safety concerns, including cardiovascular events.

The discovery of the hypoxia-inducible factor (HIF) pathway, a key regulator of the body's response to low oxygen levels, has opened a new therapeutic avenue. HIF is a transcription factor that, under hypoxic conditions, stimulates the expression of numerous genes, including EPO. In normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. Small molecule inhibitors of PHDs prevent this degradation, stabilizing HIF-α and thereby promoting endogenous EPO production. TP0463518 is a potent member of this new class of drugs, with a distinct liver-specific activity.[1][2][3]

Discovery and Rationale for TP0463518

The development of TP0463518 was driven by the need for a safe, effective, and orally administered treatment for renal anemia. The rationale behind its design was to create a potent PHD inhibitor that could restore physiological EPO production. A key discovery during its preclinical development was its unique ability to preferentially induce EPO in the liver.[2] This is particularly advantageous for patients with end-stage renal disease whose kidneys have lost the capacity for EPO synthesis.[1]

Mechanism of Action: Liver-Specific Upregulation of Erythropoietin

TP0463518 is a competitive pan-inhibitor of PHD enzymes 1, 2, and 3.[4] By binding to the active site of these enzymes, it prevents the hydroxylation of the HIF-2α subunit. This leads to the stabilization and accumulation of HIF-2α, which then translocates to the nucleus. In the nucleus, HIF-2α dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter region of the EPO gene, thereby upregulating its transcription and leading to increased EPO synthesis. Preclinical studies in bilaterally nephrectomized rats demonstrated that TP0463518 administration led to a significant increase in hepatic EPO mRNA and serum EPO levels, confirming its liver-specific action.[2]

Signaling Pathway of TP0463518

Caption: Mechanism of action of TP0463518 in hepatic cells.

Synthesis of TP0463518

The chemical name for TP0463518 is 2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid. While the detailed, step-by-step synthesis protocol is proprietary, a plausible synthetic route can be conceptualized based on its chemical structure. The synthesis would likely involve the construction of the dihydropyridinone core, followed by the attachment of the substituted pyridine and the glycine side chain.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of TP0463518.

Preclinical Pharmacology

TP0463518 has undergone extensive preclinical evaluation in various animal models, demonstrating its potency and liver-specific EPO induction.

In Vitro Activity

The inhibitory activity of TP0463518 against human and monkey PHD enzymes is summarized in the table below.

| Enzyme | Species | Assay Type | Value | Reference |

| PHD1 | Human | IC50 | 18 nM | |

| PHD2 | Human | Ki | 5.3 nM | [5] |

| PHD3 | Human | IC50 | 63 nM | |

| PHD2 | Monkey | IC50 | 22 nM |

In Vivo Studies in Rodents

In normal rats, oral administration of TP0463518 led to a dose-dependent increase in serum EPO levels. A key study in bilaterally nephrectomized rats showed a significant increase in serum EPO, confirming that the kidneys are not the primary source of EPO production induced by this compound.[2] Furthermore, in a 5/6 nephrectomized rat model of CKD, TP0463518 increased HIF-2α and EPO mRNA levels dramatically in the liver, with minimal effect in the kidney cortex.[2]

| Animal Model | Dose | Key Findings | Reference |

| Normal Rats | 40 mg/kg | 1300-fold increase in liver EPO mRNA; HIF-2α level increased from 0.27 to 1.53 fmol/mg in the liver. | [2] |

| Bilaterally Nephrectomized Rats | 20 mg/kg | Serum EPO increased from 0 to 180 pg/mL. | [2] |

| 5/6 Nephrectomized Rats | 10 mg/kg (repeated) | Increased reticulocyte count and hemoglobin levels. | [2] |

Clinical Development

TP0463518 has progressed through Phase I clinical trials in both healthy volunteers and patients with CKD.

Phase I Study in Healthy Volunteers

A single-center, double-blind, randomized, placebo-controlled, single-dose-escalation study was conducted in healthy Japanese male volunteers. The study assessed the pharmacokinetics (PK), pharmacodynamics (PD), and safety of TP0463518 at doses ranging from 3 mg to 36 mg.[1][6]

| Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC0-inf (ng·h/mL) | Peak Serum EPO (mIU/mL) |

| 6 mg | - | - | - | - | 33.5 |

| 36 mg | 1710 | 1.25 - 2 | 5.91 - 7.41 | 6980 | 278.2 |

Data from Ochiai, H. et al. Kidney Week 2016.[6]

Phase I Study in CKD Patients

An open-label, single-dose-escalation study was conducted in CKD patients not on dialysis (ND-CKD) and those on hemodialysis (HD-CKD). The study confirmed the dose-dependent increase in serum EPO and provided evidence for its liver-derived origin through the analysis of EPO glycosylation patterns (percentage migrated isoform - PMI).[1]

| Patient Group (11 mg dose) | Mean ∆Emax of Serum EPO (mIU/mL) |

| Healthy Volunteers | 24.37 ± 11.37 |

| ND-CKD Patients | 201.57 ± 130.34 |

| HD-CKD Patients | 1,324.76 ± 1,189.24 |

Data from Shinfuku A, et al. Am J Nephrol. 2018.[1]

The significantly higher EPO response in HD-CKD patients highlights the compound's efficacy even in the absence of renal function.

Experimental Protocols

Detailed experimental protocols for the studies cited are often proprietary. However, based on standard methodologies, the following provides an overview of the likely experimental designs.

PHD Inhibition Assay (In Vitro)

A common method for assessing PHD inhibition is a cell-free enzymatic assay.

Caption: General workflow for an in vitro PHD inhibition assay.

Measurement of HIF-2α Protein Levels (Western Blot)

Western blotting is a standard technique to quantify protein levels in tissue or cell lysates.

-

Sample Preparation: Liver tissue from rats treated with TP0463518 or vehicle is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a method such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-2α.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the HIF-2α bands is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).

Measurement of EPO mRNA Levels (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure gene expression levels.

-

RNA Extraction: Total RNA is isolated from liver tissue using a commercial kit.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for the rat EPO gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target gene in real-time.

-

Analysis: The expression level of EPO mRNA is quantified relative to a stably expressed reference gene (e.g., β-actin or GAPDH) using the ΔΔCt method.

Conclusion

TP0463518 is a promising novel HIF-PH inhibitor with a unique liver-specific mechanism for inducing erythropoietin production. Its potent in vitro activity translates to significant in vivo efficacy in animal models of renal anemia. Early clinical data in healthy volunteers and CKD patients have demonstrated a favorable pharmacokinetic and pharmacodynamic profile, with a clear dose-dependent increase in serum EPO. The ability of TP0463518 to stimulate EPO production in patients with little to no renal function makes it a potentially valuable therapeutic option for a broad range of CKD patients with anemia. Further clinical development will be crucial to fully elucidate its long-term efficacy and safety profile. This technical guide provides a foundational understanding of TP0463518 for the scientific and drug development community.

References

- 1. karger.com [karger.com]

- 2. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. | BioWorld [bioworld.com]

TP0463518 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0463518 is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). By inhibiting the degradation of HIF-α subunits, particularly HIF-2α, TP0463518 leads to the stabilization and accumulation of HIF-2α, which in turn promotes the transcription of target genes, most notably erythropoietin (EPO). This mechanism of action makes TP0463518 a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to TP0463518.

Chemical Structure and Properties

TP0463518 is a complex organic molecule with the formal name N-[[1-[[6-(4-chlorophenoxy)-3-pyridinyl]methyl]-1,2,5,6-tetrahydro-4-hydroxy-2-oxo-3-pyridinyl]carbonyl]-glycine. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of TP0463518

| Identifier | Value |

| Formal Name | N-[[1-[[6-(4-chlorophenoxy)-3-pyridinyl]methyl]-1,2,5,6-tetrahydro-4-hydroxy-2-oxo-3-pyridinyl]carbonyl]-glycine |

| IUPAC Name | (1-((6-(4-chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonyl)glycine |

| CAS Number | 1558021-37-6[1] |

| Molecular Formula | C₂₀H₁₈ClN₃O₆[1] |

| SMILES | O=C(O)CNC(=O)C1=C(O)CCN(Cc2ccc(oc3ccc(Cl)cc3)nc2)C1=O |

| InChI Key | HMMHKGLPKAQOOH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of TP0463518

| Property | Value | Reference |

| Molecular Weight | 431.83 g/mol | |

| Appearance | Solid powder | [2] |

| Purity | ≥98% | [1] |

| UV/Vis (λmax) | 231, 274 nm | [1] |

| Solubility | DMSO: ~25-40 mg/mL, DMF: ~30 mg/mL, Sparingly soluble in aqueous buffers | [1] |

| Storage | -20°C for long-term storage | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Mechanism of Action and Signaling Pathway

TP0463518 functions as a pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. By inhibiting PHDs, TP0463518 prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A primary target gene is erythropoietin (EPO), a hormone that stimulates red blood cell production. TP0463518 has been shown to specifically induce EPO production in the liver.

Biological Properties and In Vitro Activity

TP0463518 is a potent inhibitor of human PHD isoforms 1, 2, and 3, with a particularly high affinity for PHD2. This inhibition leads to the stabilization of HIF-α and the subsequent upregulation of HIF target genes, such as EPO.

Table 3: In Vitro Inhibitory Activity of TP0463518

| Target Enzyme | Potency (IC₅₀ / Kᵢ) | Species | Reference |

| Human PHD1 | IC₅₀ = 18 nM | Human | |

| Human PHD2 | Kᵢ = 5.3 nM | Human | |

| Human PHD3 | IC₅₀ = 63 nM | Human | |

| Monkey PHD2 | IC₅₀ = 22 nM | Monkey |

In Vivo Pharmacology

In vivo studies in various animal models have demonstrated the efficacy of TP0463518 in stimulating erythropoiesis and ameliorating anemia.

Table 4: In Vivo Efficacy of TP0463518 in Animal Models

| Animal Model | Dosing | Key Findings | Reference |

| Normal Mice | 5 mg/kg | Significantly increased serum EPO levels. | [1] |

| Normal Rats | 20 mg/kg | Significantly increased serum EPO levels. | [2] |

| 5/6 Nephrectomized Rats (CKD model) | 10 mg/kg | Increased serum EPO levels and raised hemoglobin levels. | [1] |

| Bilaterally Nephrectomized Rats | 20 mg/kg | Raised serum EPO concentration from 0 to 180 pg/mL, indicating liver-specific EPO production. | |

| PG-PS-induced Anemia Rats | 10 mg/kg, once daily for 6 weeks | Significantly increased hematocrit values. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide representative methodologies for key experiments involving TP0463518.

Representative In Vitro PHD2 Inhibition Assay (Time-Resolved FRET)

This protocol describes a common method for assessing the inhibitory activity of compounds against PHD2.

-

Reagents and Materials:

-

Recombinant human PHD2 enzyme

-

HIF-1α peptide substrate with a biotin tag

-

Europium-labeled anti-hydroxylation antibody

-

Streptavidin-conjugated acceptor fluorophore

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM 2-oxoglutarate, 100 µM FeSO₄, 2 mM ascorbate)

-

TP0463518 stock solution in DMSO

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of TP0463518 in DMSO.

-

Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add the PHD2 enzyme and HIF-1α peptide substrate to the wells and incubate to allow for the enzymatic reaction to proceed.

-

Stop the reaction by adding EDTA.

-

Add the europium-labeled antibody and streptavidin-acceptor conjugate and incubate to allow for binding.

-

Read the plate on a time-resolved fluorescence reader, measuring the FRET signal.

-

Calculate the percent inhibition for each concentration of TP0463518 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-